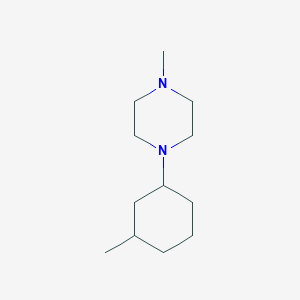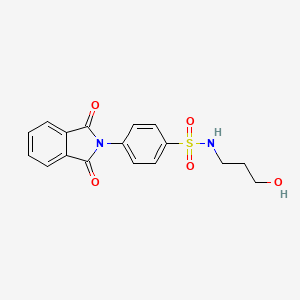
1-methyl-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(3-methylcyclohexyl)piperazine, also known as MeMC, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. MeMC is a synthetic compound that is structurally similar to other piperazine derivatives, such as mCPP and TFMPP, which have been investigated for their effects on the central nervous system. In
作用機序
1-methyl-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. 1-methyl-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-methyl-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including increased levels of serotonin in the brain, decreased anxiety and depression-like behaviors in animal models, and decreased food intake. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to have a stimulatory effect on the cardiovascular system, increasing heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using 1-methyl-4-(3-methylcyclohexyl)piperazine in lab experiments is its specificity for serotonin receptors, which allows for targeted investigation of the role of serotonin in neurological disorders. However, 1-methyl-4-(3-methylcyclohexyl)piperazine's stimulatory effect on the cardiovascular system can be a limitation, as it may confound results in certain experiments.
将来の方向性
For research on 1-methyl-4-(3-methylcyclohexyl)piperazine could include investigating its potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety. Further studies could also explore the mechanism of action of 1-methyl-4-(3-methylcyclohexyl)piperazine and its effects on other neurotransmitter systems. Additionally, research could focus on developing more selective 1-methyl-4-(3-methylcyclohexyl)piperazine analogs with fewer cardiovascular side effects.
合成法
1-methyl-4-(3-methylcyclohexyl)piperazine can be synthesized by reacting 3-methylcyclohexylamine with methyl iodide in the presence of a base, such as potassium carbonate. The reaction yields 1-methyl-4-(3-methylcyclohexyl)piperazine as a white crystalline powder, which can be purified through recrystallization.
科学的研究の応用
1-methyl-4-(3-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that 1-methyl-4-(3-methylcyclohexyl)piperazine has an affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
特性
IUPAC Name |
1-methyl-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAMUPZNMBWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)


